molecular formula C10H16BNO3 B13332580 (4-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid

(4-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid

Cat. No.: B13332580
M. Wt: 209.05 g/mol
InChI Key: MTQZKTQPTQPJSC-UHFFFAOYSA-N
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Description

(4-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid is a boronic acid derivative with the molecular formula C10H16BNO3 and a molecular weight of 209.05 g/mol . This compound is characterized by the presence of a furan ring substituted with a boronic acid group and a 2-methylpiperidin-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and enables its use in cross-coupling reactions. The 2-methylpiperidin-1-yl group further enhances its binding affinity and specificity in biological applications .

Properties

Molecular Formula

C10H16BNO3

Molecular Weight

209.05 g/mol

IUPAC Name

[4-(2-methylpiperidin-1-yl)furan-2-yl]boronic acid

InChI

InChI=1S/C10H16BNO3/c1-8-4-2-3-5-12(8)9-6-10(11(13)14)15-7-9/h6-8,13-14H,2-5H2,1H3

InChI Key

MTQZKTQPTQPJSC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)N2CCCCC2C)(O)O

Origin of Product

United States

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